![molecular formula C16H13NO6 B12613112 3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid CAS No. 649773-98-8](/img/structure/B12613112.png)
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid is a complex organic compound that features a benzodioxole moiety, which is a common structural motif in various biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Acetylation: The benzodioxole derivative is then acetylated using acetic anhydride to form the corresponding acetate.
Amidation: The acetate is reacted with an amine to form the acetamido derivative.
Coupling with Benzoic Acid: Finally, the acetamido derivative is coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the acetamido group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes such as cyclooxygenase (COX), potentially inhibiting their activity and leading to anti-inflammatory effects. Additionally, the compound may interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
相似化合物的比较
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole and acetamido moieties allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
属性
CAS 编号 |
649773-98-8 |
|---|---|
分子式 |
C16H13NO6 |
分子量 |
315.28 g/mol |
IUPAC 名称 |
3-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13NO6/c18-15(17-11-3-1-2-10(6-11)16(19)20)8-21-12-4-5-13-14(7-12)23-9-22-13/h1-7H,8-9H2,(H,17,18)(H,19,20) |
InChI 键 |
PPJCREGUJNHAMY-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)
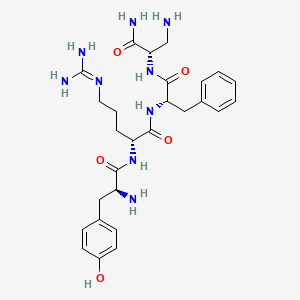
methanone](/img/structure/B12613042.png)
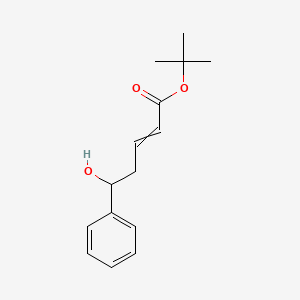
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
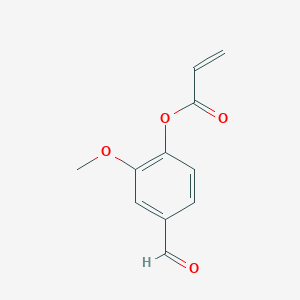
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
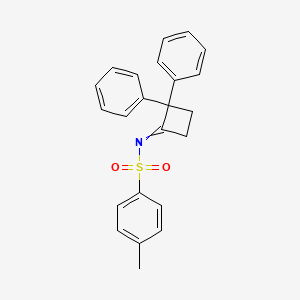
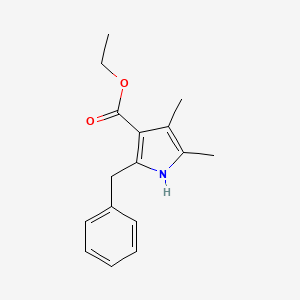
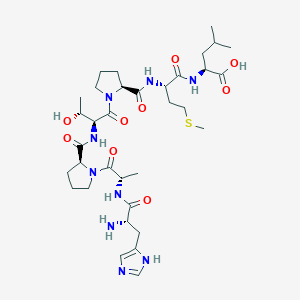
![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)


![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
